
2,3,3',6-Tetrachloro-4-(methylsulfonyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3’,6-Tetrachloro-4-(methylsulfonyl)-1,1’-biphenyl is a synthetic organic compound known for its use as an antifouling biocide. This compound is part of a class of chemicals designed to prevent the growth of unwanted organisms on submerged surfaces, such as ship hulls and underwater structures. Its chemical structure includes multiple chlorine atoms and a methylsulfonyl group, which contribute to its effectiveness as a biocide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,6-Tetrachloro-4-(methylsulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl compounds followed by the introduction of a methylsulfonyl group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination of the biphenyl rings.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes, where biphenyl is treated with chlorinating agents in the presence of catalysts to achieve the desired level of chlorination. The methylsulfonyl group is then introduced through a sulfonation reaction, which involves the use of methylsulfonyl chloride under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3’,6-Tetrachloro-4-(methylsulfonyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can lead to the removal of chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia can be used to replace chlorine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the methylsulfonyl group.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products
The major products formed from these reactions include substituted biphenyl derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,3’,6-Tetrachloro-4-(methylsulfonyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of chlorination and sulfonation on biphenyl structures.
Biology: The compound is studied for its biocidal properties and its impact on marine organisms.
Medicine: Research is conducted to explore its potential use in developing antifouling coatings for medical devices.
Industry: It is used in the formulation of antifouling paints and coatings to prevent biofouling on marine vessels and structures.
Mecanismo De Acción
The biocidal effect of 2,3,3’,6-Tetrachloro-4-(methylsulfonyl)-1,1’-biphenyl is primarily due to its ability to disrupt the cellular processes of marine organisms. The chlorine atoms and the methylsulfonyl group interfere with the enzymes and proteins essential for the survival of these organisms, leading to their death. The compound targets the cellular membranes and metabolic pathways, causing oxidative stress and cellular damage.
Comparación Con Compuestos Similares
Similar Compounds
- Chlorothalonil
- Dichlofluanid
- Diuron
- Irgarol 1051
- Zinc Pyrithione
- Zineb
Uniqueness
2,3,3’,6-Tetrachloro-4-(methylsulfonyl)-1,1’-biphenyl is unique due to its specific combination of chlorine atoms and a methylsulfonyl group, which provides a broad spectrum of biocidal activity. Unlike some other biocides, it is effective at lower concentrations and has a longer-lasting effect, making it a preferred choice for antifouling applications.
Propiedades
Número CAS |
104086-04-6 |
|---|---|
Fórmula molecular |
C13H8Cl4O2S |
Peso molecular |
370.1 g/mol |
Nombre IUPAC |
1,3,4-trichloro-2-(3-chlorophenyl)-5-methylsulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)10-6-9(15)11(13(17)12(10)16)7-3-2-4-8(14)5-7/h2-6H,1H3 |
Clave InChI |
GJMBXUNTTGVTFZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=CC(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


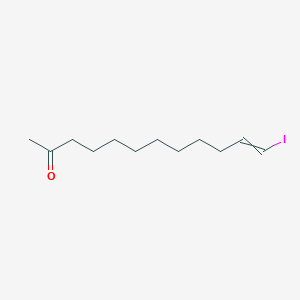

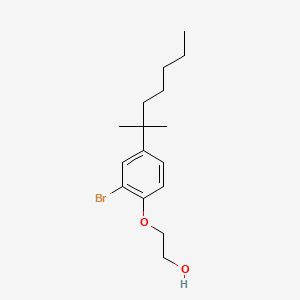
![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
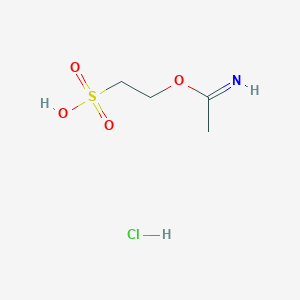
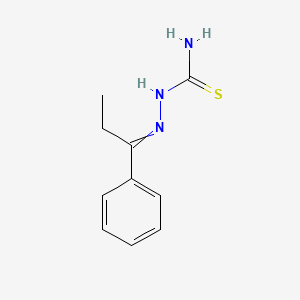


![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)

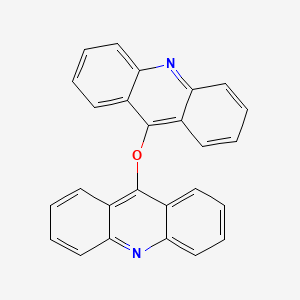
![6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14336637.png)

